molecular formula C8H9BrFNO B1381583 4-Bromo-2-ethoxy-5-fluoroaniline CAS No. 1602112-20-8

4-Bromo-2-ethoxy-5-fluoroaniline

Cat. No.: B1381583
CAS No.: 1602112-20-8
M. Wt: 234.07 g/mol
InChI Key: ZEMILLZFCLQWSK-UHFFFAOYSA-N
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Description

Contextualization within Halogenated and Alkoxy-Substituted Aniline (B41778) Chemistry

Halogenated anilines are a class of compounds widely utilized in organic synthesis. The presence of halogen atoms on the aniline ring significantly influences the molecule's reactivity and provides a handle for various cross-coupling reactions. nih.gov Similarly, alkoxy-substituted anilines are crucial in medicinal chemistry and materials science, where the alkoxy group can modulate properties such as solubility, lipophilicity, and binding affinity. acs.org

4-Bromo-2-ethoxy-5-fluoroaniline is a quintessential example of a polysubstituted aniline, where the interplay of the bromo, ethoxy, and fluoro groups dictates its chemical behavior. The electron-withdrawing nature of the halogens and the electron-donating character of the ethoxy group create a unique electronic environment on the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

Significance in Contemporary Synthetic Methodologies and Chemical Intermediate Roles

The strategic placement of the bromo, ethoxy, and fluoro substituents on the aniline core makes this compound a versatile intermediate in a multitude of synthetic applications. smolecule.com The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental tools for the construction of carbon-carbon and carbon-nitrogen bonds, respectively. smolecule.com

Furthermore, the aniline functional group can be readily diazotized and converted into a variety of other functional groups, expanding the synthetic utility of this compound. The presence of the fluorine atom is also of particular interest, as the incorporation of fluorine into organic molecules can dramatically alter their biological properties, making this compound a valuable precursor for the synthesis of novel agrochemicals and pharmaceuticals. smolecule.comacs.org

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₉BrFNO
Molecular Weight 234.07 g/mol
Appearance Solid
Melting Point 40-42 °C
Boiling Point 103-108 °C (at 13 mmHg)
Density ~1.6196 g/cm³

This data is compiled from publicly available chemical databases. smolecule.com

Detailed Research Findings

Recent research has highlighted the utility of this compound in the synthesis of complex heterocyclic systems. For instance, it can serve as a precursor for the construction of quinoline (B57606) and quinazoline (B50416) scaffolds, which are prevalent in many biologically active compounds. smolecule.com The strategic functionalization of the aniline ring allows for the regioselective introduction of various substituents, leading to a diverse library of potential drug candidates.

The compound's role as an intermediate is further exemplified in multi-step syntheses. For example, the bromine atom can be displaced through a nucleophilic aromatic substitution reaction, or it can be involved in the formation of an organometallic reagent, which can then participate in a variety of coupling reactions. The ethoxy group can also be cleaved to reveal a phenol (B47542), providing another point of diversification.

Properties

IUPAC Name

4-bromo-2-ethoxy-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMILLZFCLQWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 2 Ethoxy 5 Fluoroaniline

Established Synthetic Pathways for Halogenated and Alkoxy-Substituted Anilines

Established synthetic routes for compounds like 4-Bromo-2-ethoxy-5-fluoroaniline rely on a series of classical organic reactions. These pathways are built around the controlled introduction of functional groups, often beginning with the formation of a substituted nitrobenzene (B124822), which serves as a key intermediate.

The synthesis of this compound logically proceeds through a nitroaromatic precursor, such as 1-Bromo-4-ethoxy-2-fluoro-5-nitrobenzene. The nitro group is a versatile functional group; it acts as a powerful deactivating and meta-directing group in electrophilic aromatic substitution, and it can be readily reduced to the target amino group in the final step.

A plausible synthetic sequence for a nitrobenzene precursor could start with a substituted phenol (B47542). For example, the synthesis of 2-bromo-4-fluoro-6-nitrophenol (B1271563) can be achieved by dissolving 2-bromo-4-fluorophenol (B1268413) in chloroform (B151607) and treating it with a nitrating mixture of sulfuric and nitric acid. google.com Similarly, 4-bromo-2-nitrophenol (B183274) can be synthesized from p-bromophenol using nitric acid in a continuous flow reactor. chemicalbook.com

Starting from a precursor like 2-bromo-4-fluoro-5-nitrophenol (B1281876), the ethoxy group can be introduced via etherification (see section 2.1.4) to yield the immediate nitroaromatic precursor to the final product. The synthesis of 2-bromo-4-fluoro-5-nitrophenol itself can be accomplished by the hydrolysis of 2-bromo-4-fluoro-5-nitrophenyl methyl carbonate with aqueous sodium hydroxide. prepchem.com

The general strategy involves a multi-step process where nitration, halogenation, and etherification are performed in a specific order to achieve the desired substitution pattern. For instance, a synthetic route for 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one starts with the nitration of pyridin-4-ol, followed by other transformations. researchgate.net

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in the synthesis of anilines. researchgate.net This step is typically one of the final steps in the synthesis of this compound from its nitrobenzene precursor. A variety of methods are available for this reduction, ranging from metal-acid systems to catalytic hydrogenation. researchgate.net

Commonly used methods include:

Metal and Acid: The use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid, such as hydrochloric acid (HCl), is a classic and effective method for nitro group reduction. quora.comyoutube.comresearchgate.net Iron is often preferred for industrial applications due to its lower cost compared to tin. researchgate.netyoutube.com The reaction proceeds through the transfer of electrons from the metal, with the acid providing the necessary protons.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel are highly efficient for this transformation. quora.comresearchgate.net Catalytic hydrogenation is often considered a "cleaner" method as the only by-product is water. researchgate.net It can be performed under mild conditions, for example, using Pd/C at room temperature with approximately 5 atmospheres of H₂ gas. quora.com

Transfer Hydrogenation: In this variation of catalytic hydrogenation, a source other than hydrogen gas is used to provide hydrogen. Common hydrogen donors include hydrazine (B178648) hydrate, formic acid, or sodium borohydride. researchgate.net For example, a mixture of iron powder and ammonium (B1175870) chloride in an ethanol (B145695)/water solvent can be used to reduce substituted nitrobenzenes, such as 4-bromo-2-fluoro-1-nitrobenzene, to the corresponding aniline (B41778). chemicalbook.com

The choice of reduction method can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.

MethodReagentsTypical ConditionsKey AdvantagesReferences
Metal/Acid ReductionFe/HCl or Sn/HClHeating in aqueous/alcoholic solutionCost-effective (especially with Fe), widely applicable quora.comresearchgate.netyoutube.com
Catalytic HydrogenationH₂ gas, Pd/C, PtO₂, or Raney NiRoom temperature to moderate heat, atmospheric to high pressureHigh yield, clean by-products (water) researchgate.netquora.comresearchgate.net
Transfer HydrogenationFe/NH₄Cl, Hydrazine hydrate, NaBH₄Reflux in a solvent like ethanol/waterAvoids the use of high-pressure H₂ gas researchgate.netchemicalbook.com

The selective introduction of halogen atoms at specific positions on an aromatic ring is governed by the electronic properties of the substituents already present.

Regioselective Bromination: In the context of synthesizing this compound, the bromo group is often introduced via electrophilic bromination. The directing effects of the existing substituents (fluoro, ethoxy, nitro, or amino groups) are critical. For instance, unprotected anilines can be regioselectively brominated at the para-position using copper(II) bromide (CuBr₂) in an ionic liquid at room temperature, often with high yields. nih.govbeilstein-journals.orgresearchgate.net This method offers a safer alternative to traditional bromination techniques. beilstein-journals.org A one-pot method for regioselective bromination of aromatic amines involves treatment with n-butyllithium and trimethyltin (B158744) chloride, followed by bromine, to yield the p-bromoaniline. nih.gov When a strongly deactivating group like nitro is present, harsher conditions may be required. Conversely, strongly activating groups like amino or hydroxyl direct the incoming electrophile primarily to the ortho and para positions.

Regioselective Fluorination: Direct regioselective fluorination of aromatic rings is often more challenging than bromination. numberanalytics.com Electrophilic fluorination agents can be used to introduce a fluorine atom, with the regioselectivity again dictated by the existing substituents. numberanalytics.com Alternatively, the fluorine atom may be introduced at an early stage of the synthesis. For example, the synthesis could start from a pre-fluorinated precursor like 2-fluoroaniline (B146934) or 4-fluorophenol. If fluorination is performed on a substituted ring, electronic and steric factors are key. numberanalytics.com For instance, palladium-catalyzed fluorination of aryl triflates and bromides can proceed at room temperature with high regioselectivity. organic-chemistry.org

Halogenation TypeReagent/MethodSelectivityKey FeaturesReferences
BrominationCuBr₂ in Ionic LiquidHigh para-selectivity for anilinesMild conditions, high yields, unprotected anilines nih.govresearchgate.net
BrominationN-Bromosuccinimide (NBS)Ortho/para-directing depending on substrateUsed for brominating 2-fluoroaniline prepchem.com
FluorinationPd-catalyzed (from Aryl Triflates/Bromides)High regioselectivityRoom temperature conditions, uses a biaryl monophosphine ligand organic-chemistry.org
FluorinationI(I)/I(III) CatalysisHighly regioselective for allenesMetal-free, uses inexpensive HF source nih.gov

The ethoxy group (-OCH₂CH₃) is typically introduced by forming an ether bond with the aromatic ring. numberanalytics.com Two primary methods for this transformation are the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr).

Williamson Ether Synthesis: This is a widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com The reaction involves an alkoxide ion (in this case, sodium ethoxide, NaOCH₂CH₃) acting as a nucleophile to displace a leaving group (typically a halide) on an appropriate precursor via an SN2 mechanism. numberanalytics.comwikipedia.orgjk-sci.commasterorganicchemistry.com For the synthesis of an aryl ether, this would involve the reaction of a phenoxide (formed by deprotonating a phenol with a base) with an ethyl halide. jk-sci.com The reaction is often carried out in a polar aprotic solvent like DMF or DMSO. numberanalytics.com

Nucleophilic Aromatic Substitution (SNAr): This pathway becomes particularly relevant when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a suitable leaving group (like a halogen). byjus.comwikipedia.orgmasterorganicchemistry.comlibretexts.org The electron-withdrawing group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. masterorganicchemistry.comlibretexts.org In a potential synthesis of this compound, if a precursor such as 1-bromo-2,5-difluoro-4-nitrobenzene were available, the fluorine atom at the C-2 position (ortho to the nitro group) would be highly activated towards substitution by sodium ethoxide to introduce the ethoxy group. The rate of SNAr reactions with aryl halides often follows the order F > Cl > Br > I, which is the reverse of SN2 reactions, because the highly electronegative fluorine atom strongly polarizes the carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Advanced Synthetic Techniques Applicable to this compound

Modern synthetic chemistry offers advanced catalytic methods that can provide more efficient and selective routes to complex molecules like substituted anilines.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction that forms an arylamine from an aryl halide (or triflate) and an amine. youtube.com This reaction could be applied to the synthesis of this compound by coupling a suitably substituted aryl bromide, such as 1,4-dibromo-2-ethoxy-5-fluorobenzene, with an ammonia (B1221849) surrogate.

Recent developments have enabled the direct use of aqueous ammonia or ammonium salts as the nitrogen source in palladium-catalyzed aminations of aryl chlorides and bromides. escholarship.orgnih.govnih.govacs.org These methods often employ specialized phosphine (B1218219) ligands, such as bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos), which stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. youtube.comacs.org These catalytic systems can suppress the formation of side products and operate under relatively mild conditions. nih.govacs.org Palladium-catalyzed reactions are also valuable for the asymmetric synthesis of more complex amine-containing structures. acs.orgacs.orgnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of halogenated anilines, such as this compound, is a multi-step process that requires careful optimization of reaction conditions to maximize yield and ensure regioselectivity. The introduction of bromo, ethoxy, and fluoro groups onto an aniline scaffold involves a sequence of reactions where temperature, solvents, and catalysts play a pivotal role.

A common synthetic route involves the bromination of a precursor molecule like 2-ethoxy-5-fluoroaniline. Achieving high yields of the desired 4-bromo isomer necessitates precise control over the brominating agent and reaction environment. A patent for a similar compound, 4-bromo-2-fluoroaniline (B1266173), highlights an improved bromination process that results in high yields. google.com While specific conditions for this compound are not detailed, analogous syntheses provide insight. For instance, the bromination of 2-fluoroaniline was optimized by selecting appropriate solvents, which also proved advantageous in corresponding chlorinations. google.com

In the synthesis of related compounds like 2-bromo-4-fluoroacetanilide from 4-fluoroaniline, the process involves an initial acetylation step followed by bromination. google.com The conditions for bromination, including temperature and the choice of oxidizing agent when using hydrobromic acid, are critical for achieving a high-purity product. google.com A patented method for 2-bromo-4-fluoroacetanilide reported a yield of 85.2% with a purity of 99.8% (HPLC) after optimization and recrystallization. google.com

The following table illustrates typical reaction parameters that are often optimized in the synthesis of halogenated anilines, based on methodologies for similar compounds.

Table 1: Key Reaction Parameters for Optimization in Halogenated Aniline Synthesis

Parameter Typical Range/Options Influence on Reaction
Temperature -10°C to 100°C Affects reaction rate and selectivity; lower temperatures can enhance selectivity.
Solvent Acetic acid, Dimethylformamide, Methanol (B129727), Ethanol Influences solubility of reactants and can affect the reactivity of the brominating agent. google.comgoogle.com
Brominating Agent Bromine, N-Bromosuccinimide (NBS), Hydrobromic acid/Oxidizing agent The choice of agent impacts the reactivity and selectivity of the bromination step.
Catalyst Not always required Can be used to enhance the rate and selectivity of the reaction.

| Reaction Time | 1 to 5 hours | Sufficient time is needed for reaction completion, but prolonged times can lead to side products. google.com |

Green Chemistry Principles in the Preparation of Halogenated Ethoxyanilines

The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals like halogenated ethoxyanilines to reduce environmental impact. beilstein-journals.org Key areas of focus include the use of safer solvents, the development of catalytic processes, and the reduction of waste.

One of the core tenets of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and methodologies are being developed for syntheses in aqueous media. rsc.orgresearchgate.net For instance, a highly atom-economical synthesis of 9-sulfenylphenanthrenes was developed using water as the reaction medium with iodine as a catalyst and hydrogen peroxide as a green oxidant. rsc.org Such approaches minimize the use of volatile organic compounds (VOCs).

Catalytic methods are also central to green chemistry as they can reduce energy consumption and improve atom economy. The reduction of nitroaromatics to anilines, a common step in the synthesis of aniline derivatives, can be achieved using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. chemicalbook.comgoogle.com These methods are generally higher yielding and produce less waste compared to stoichiometric reductants like iron powder. google.com

Furthermore, the development of one-pot syntheses and flow chemistry techniques contributes to greener processes by reducing the number of unit operations and improving process control. beilstein-journals.org Continuous-flow synthesis of primary amines from nitro derivatives has been demonstrated, offering a safer and more efficient alternative to batch processing. beilstein-journals.org The use of photoinduced methods and electrochemical synthesis also represents emerging green strategies in organic chemistry. acs.orgbeilstein-journals.org

Purification and Isolation Techniques for this compound Intermediates and Products

The purification and isolation of this compound and its intermediates are crucial for obtaining a product of high purity. Common techniques employed include crystallization, chromatography, and extraction.

Crystallization is a widely used method for purifying solid organic compounds. The choice of solvent is critical for effective purification. For instance, in the synthesis of 2-bromo-4-fluoroacetanilide, an aqueous ethanol solution was used for recrystallization to obtain the final product. google.com Similarly, for 2-bromo-5-fluoroaniline, the crude product was crystallized from n-hexane at a low temperature (3–5 °C) to yield a solid with high purity. google.com

Chromatography is another powerful purification technique. Column chromatography using silica (B1680970) gel is frequently employed to separate the desired product from byproducts and unreacted starting materials. acs.orgchemicalbook.com The selection of the eluent system is optimized to achieve good separation. For example, a mixture of petroleum ether and ethyl acetate (B1210297) is a common eluent system for the purification of halogenated anilines. chemicalbook.com For more challenging separations or for obtaining very high purity material, High-Performance Liquid Chromatography (HPLC) can be used. thermofisher.com It is also used to assess the purity of the final product. google.com

Extraction is typically used during the work-up of a reaction to separate the product from the reaction mixture. This often involves partitioning the product between an organic solvent and an aqueous phase. The organic extracts are then combined, washed with water or brine, dried over an anhydrous salt like sodium sulfate, and concentrated to yield the crude product, which can then be further purified by crystallization or chromatography. acs.orggoogle.com

The following table summarizes the common purification techniques and their applications in the context of halogenated anilines.

Table 2: Purification and Isolation Techniques

Technique Application Example Solvent/Stationary Phase Reference
Crystallization Final purification of solid products Ethanol/water, n-hexane google.comgoogle.com
Column Chromatography Separation from byproducts and starting materials Silica gel with Petroleum ether/Ethyl acetate chemicalbook.com
Extraction Initial work-up of reaction mixture Toluene, Ethyl acetate acs.orggoogle.com

| Distillation | Removal of volatile solvents | Vacuum distillation to remove methanol | google.com |

Mechanistic Investigations of 4 Bromo 2 Ethoxy 5 Fluoroaniline Reactions

Exploration of Nucleophilic Aromatic Substitution (SNAr) Mechanisms Involving Halogen and Ethoxy Groups

Nucleophilic aromatic substitution (SNAr) is a key reaction class for substituted aromatic compounds. In the case of 4-bromo-2-ethoxy-5-fluoroaniline, the presence of multiple halogens and an alkoxy group offers insight into regioselectivity and leaving group ability.

Generally, SNAr reactions proceed via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. nih.gov The rate of this reaction is influenced by the electron-withdrawing nature of substituents ortho and para to the leaving group, as well as the inherent ability of the leaving group to depart.

In the context of halo-substituted anilines, the reactivity of halogens as leaving groups in SNAr reactions is often counterintuitive. While iodide is typically the best leaving group in aliphatic systems, in SNAr, fluoride (B91410) is often the best leaving group due to its high electronegativity, which polarizes the carbon-halogen bond and facilitates nucleophilic attack. youtube.com This trend of F > Cl > Br > I is a hallmark of many SNAr reactions. Therefore, in a molecule like this compound, the fluorine atom would be the preferred site for nucleophilic attack.

The ethoxy group, being an electron-donating group, generally deactivates the ring towards nucleophilic attack. However, its position relative to the halogens can influence the stability of the Meisenheimer intermediate. Sequential SNAr reactions have been demonstrated on dihalogenated aromatic compounds, where the first substitution influences the reactivity of the second. nih.gov

Detailed Studies of Reductive Processes in Aniline (B41778) Formation

The synthesis of anilines, including substituted derivatives like this compound, often involves the reduction of a corresponding nitroaromatic compound. This reduction is a fundamental transformation in organic synthesis.

Historically, methods like the Béchamp reduction using iron and hydrochloric acid have been employed. orgoreview.com Modern methods often utilize catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or transfer hydrogenation using reagents like formic acid or hydrazine (B178648) hydrate. organic-chemistry.orgquora.comresearchgate.net

The mechanism of nitro group reduction is generally understood to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. quora.com The specific conditions can be tailored to be compatible with other functional groups on the aromatic ring. For instance, metal-free reductions using reagents like tetrahydroxydiboron (B82485) have been developed to achieve high chemoselectivity, tolerating sensitive groups such as halogens. organic-chemistry.org

The choice of reducing agent and conditions is critical to avoid unwanted side reactions, especially when easily reducible groups like bromine are present.

Analysis of Electrophilic Aromatic Substitution Dynamics on Substituted Aniline Systems

The amino group of aniline is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. chemistrysteps.combyjus.com This high reactivity can sometimes lead to multiple substitutions and oxidation, making controlled monosubstitution challenging. libretexts.org

In a polysubstituted aniline like this compound, the directing effects of all substituents must be considered. The amino group strongly directs ortho and para. The ethoxy group is also an ortho-, para-director, while the halogens (bromo and fluoro) are deactivating but also ortho-, para-directing. The interplay of these directing effects determines the position of further electrophilic attack.

To control the reactivity of the amino group and achieve selective substitution, it is often protected as an acetanilide. libretexts.org This attenuates the activating effect of the nitrogen and allows for more controlled reactions. The acetyl group can be removed later by hydrolysis.

Understanding Cross-Coupling Reaction Mechanisms with Bromo- and Fluoro-Aniline Derivatives (e.g., Suzuki-Miyaura, Grignard)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically uses a palladium catalyst to couple an organoboron compound with an organohalide, is particularly noteworthy. libretexts.orgwikipedia.org

The general mechanism of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium complex. libretexts.org

Reductive Elimination: The two organic groups couple, and the palladium(0) catalyst is regenerated. libretexts.org

In the case of this compound, the bromo substituent is significantly more reactive than the fluoro substituent in palladium-catalyzed cross-coupling reactions. The relative reactivity of halogens in these reactions generally follows the order I > Br > Cl >> F. libretexts.org This allows for selective coupling at the C-Br bond.

Research has shown that even with a fluoro group present, the Suzuki-Miyaura reaction can proceed selectively at the bromo position. For instance, a study on the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids demonstrated the feasibility of such selective reactions. mdpi.com Similarly, the presence of a fluoro substituent was tolerated in the synthesis of oxadiazoles, where a bromo-substituted aniline derivative was used. acs.org

While Grignard reactions are another important class of cross-coupling reactions, their application with anilines can be complicated by the acidic proton of the amino group, which would quench the Grignard reagent. Protection of the amino group is typically required for such transformations.

Spectroscopic and Structural Characterization of 4 Bromo 2 Ethoxy 5 Fluoroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms within a molecule can be deduced.

The ¹H NMR spectrum of 4-bromo-2-ethoxy-5-fluoroaniline is predicted to exhibit distinct signals corresponding to the aromatic protons and the ethoxy group. The substitution pattern on the benzene (B151609) ring—comprising a bromine atom, a fluorine atom, an ethoxy group, and an amino group—results in a unique electronic environment for each proton, leading to characteristic chemical shifts.

The aromatic region is expected to show two signals for the two aromatic protons. The proton at the C6 position, being ortho to both the amino and fluorine substituents, would likely appear as a doublet of doublets due to coupling with the adjacent fluorine atom and the meta-coupled proton. The proton at the C3 position would also present as a doublet, influenced by the ortho-fluorine atom.

The ethoxy group will be characterized by a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a pattern typical of an ethyl group. The amino (NH₂) group protons are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

For comparison, the ¹H NMR spectral data for the related compound, 4-bromo-2-fluoroaniline (B1266173), shows aromatic protons in the range of δ 6.5-7.2 ppm. chemicalbook.comchemicalbook.com The introduction of the ethoxy group at the C2 position in this compound would be expected to shift the signals of the adjacent aromatic protons upfield due to its electron-donating nature.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic H (C3)6.8 - 7.2dJ(H,F) ≈ 8-10 Hz
Aromatic H (C6)6.3 - 6.7ddJ(H,F) ≈ 4-6 Hz, J(H,H) ≈ 2-3 Hz
-OCH₂CH₃3.9 - 4.2qJ(H,H) ≈ 7 Hz
-OCH₂CH₃1.3 - 1.5tJ(H,H) ≈ 7 Hz
-NH₂3.5 - 5.0br s-

Note: These are predicted values based on the analysis of related structures and general spectroscopic principles.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and two signals for the ethoxy group carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.

The carbon atom attached to the fluorine (C5) will exhibit a large coupling constant (¹JC-F), appearing as a doublet. The carbons ortho and meta to the fluorine will also show smaller C-F couplings. The carbon bearing the bromine atom (C4) will have its chemical shift influenced by the heavy atom effect. The carbons attached to the electron-donating ethoxy (C2) and amino (C1) groups are expected to be shifted to lower field (higher ppm values).

Comparative data from 4-bromo-2-fluoroaniline shows aromatic carbon signals in the range of δ 110-145 ppm. The introduction of the ethoxy group would cause a downfield shift for the C2 carbon and influence the shifts of the other ring carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C1 (-NH₂)140 - 145d (²JC-F)
C2 (-OCH₂CH₃)148 - 152s
C3115 - 120d (²JC-F)
C4 (-Br)100 - 105d (³JC-F)
C5 (-F)150 - 155d (¹JC-F)
C6105 - 110d (²JC-F)
-OCH₂CH₃63 - 67s
-OCH₂CH₃14 - 16s

Note: These are predicted values based on the analysis of related structures and general spectroscopic principles.

To further confirm the structure of this compound and its derivatives, advanced NMR techniques such as ¹⁹F NMR and 2D NMR (COSY, HSQC, HMBC) would be highly valuable.

¹⁹F NMR: This technique would provide a single signal for the fluorine atom, and its coupling with neighboring protons and carbons would corroborate the assignments made in the ¹H and ¹³C NMR spectra.

2D NMR:

COSY (Correlation Spectroscopy): Would establish the connectivity between coupled protons, for instance, between the aromatic protons and between the methyl and methylene protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular structure, such as the connection of the ethoxy group to the aromatic ring.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the functional groups present in a molecule.

The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H, C-H, C=C, C-O, C-F, and C-Br bonds.

N-H Stretching: The amino group should give rise to two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethoxy group will be observed just below 3000 cm⁻¹.

C=C Stretching: The aromatic ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ethoxy group is anticipated to produce a strong absorption band around 1200-1250 cm⁻¹.

C-F and C-Br Stretching: The C-F stretching vibration typically appears as a strong band in the 1000-1100 cm⁻¹ region. The C-Br stretching vibration is found at lower wavenumbers, usually in the 500-600 cm⁻¹ range.

For comparison, the IR spectrum of the related compound 4-bromo-2-fluoroaniline shows characteristic bands for the amino group and the aromatic ring. chemicalbook.com The addition of the ethoxy group would introduce strong C-H and C-O stretching bands.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Asymmetric Stretching3400 - 3500Medium
N-H Symmetric Stretching3300 - 3400Medium
Aromatic C-H Stretching3000 - 3100Medium
Aliphatic C-H Stretching2850 - 2980Medium-Strong
Aromatic C=C Stretching1450 - 1600Medium-Strong
C-N Stretching1250 - 1350Medium-Strong
C-O Stretching1200 - 1250Strong
C-F Stretching1000 - 1100Strong
C-Br Stretching500 - 600Medium

Note: These are predicted values based on the analysis of related structures and general spectroscopic principles.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br bond, which often give strong Raman signals.

The symmetric stretching of the benzene ring, which is often weak in the IR spectrum, would be expected to produce a strong band in the Raman spectrum. The C-Br stretching vibration would also be readily observable. The information from both IR and Raman spectra can be used in conjunction to provide a more complete picture of the vibrational modes of the molecule. For instance, Raman spectra have been utilized in the study of related halogenated anilines to identify key vibrational modes. chemicalbook.com

Electronic Absorption Spectroscopy (UV-Vis)

Detailed experimental data regarding the electronic absorption properties of this compound from UV-Vis spectroscopy is not available in published literature. Such a study would typically involve dissolving the compound in various solvents (e.g., ethanol (B145695), cyclohexane, acetonitrile) to record its absorption spectrum. The resulting data would identify the wavelengths of maximum absorption (λmax), which correspond to electronic transitions within the molecule, and the corresponding molar absorptivity (ε) values, which indicate the probability of these transitions. This analysis would provide insights into the electronic structure of the molecule, influenced by the substituted aromatic ring.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Published mass spectrometry data for this compound, which is essential for confirming its molecular weight and assessing purity, could not be found. A typical mass spectrometry analysis would provide the mass-to-charge ratio (m/z) of the molecular ion [M]+• and its isotopic pattern, which would be characteristic of a bromine-containing compound. High-resolution mass spectrometry (HRMS) would offer a precise mass measurement, confirming the elemental composition. Fragmentation patterns observed in the mass spectrum would further help in structural elucidation by identifying stable fragments resulting from the cleavage of bonds, such as the loss of the ethoxy group.

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles of the this compound molecule. This would reveal the planarity of the benzene ring, the orientation of the ethoxy and aniline (B41778) functional groups, and the precise geometry of the C-Br and C-F bonds. A sample data table that would be generated from such a study is hypothetically presented below.

Hypothetical Single-Crystal X-ray Diffraction Data for this compound

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available
Calculated Density (g/cm³)Data Not Available
R-factorData Not Available

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. This analysis would be used to confirm the phase purity of a synthesized batch of this compound. No such data is currently available.

Analysis of Intermolecular Interactions and Crystal Packing

Without crystal structure data, a detailed analysis of the intermolecular interactions and crystal packing is not possible. Such an analysis would typically identify non-covalent interactions like hydrogen bonds (e.g., N-H···N, N-H···F), halogen bonds (e.g., C-Br···N), and π-π stacking interactions between aromatic rings. These interactions govern how the molecules are arranged in the crystal lattice, which in turn influences the material's physical properties.

Advanced Characterization Methodologies (e.g., Hirshfeld Surface Analysis, Void Analysis)

Advanced characterization methodologies like Hirshfeld surface analysis and void analysis are powerful tools for in-depth investigation of intermolecular interactions and crystal packing, derived from crystallographic data.

Void Analysis: This analysis calculates the empty spaces or voids within a crystal structure. It is crucial for understanding properties like porosity and potential for guest molecule inclusion.

The table below presents a hypothetical summary of contributions from different intermolecular contacts that would be generated from a Hirshfeld surface analysis.

Hypothetical Hirshfeld Surface Analysis Data for this compound

Interaction TypePercentage Contribution (%)
H···HData Not Available
H···Br/Br···HData Not Available
H···F/F···HData Not Available
H···O/O···HData Not Available
C···H/H···CData Not Available
OtherData Not Available

Computational Chemistry and Theoretical Studies of 4 Bromo 2 Ethoxy 5 Fluoroaniline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory has emerged as a powerful tool for investigating the molecular properties of 4-Bromo-2-ethoxy-5-fluoroaniline. DFT calculations provide a balance between accuracy and computational cost, making them well-suited for studying medium-sized organic molecules.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The presence of the ethoxy group introduces conformational flexibility, and theoretical calculations are crucial for identifying the preferred spatial arrangement of this group relative to the aniline (B41778) ring. These optimized geometries are the foundation for all subsequent property calculations.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the electron-donating amino and ethoxy groups and the electron-withdrawing bromo and fluoro substituents influence the energies of these orbitals.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface. For this compound, regions with negative potential (typically colored red or yellow) are susceptible to electrophilic attack and are generally located around electronegative atoms like fluorine, oxygen, and the nitrogen of the amino group. Conversely, regions with positive potential (colored blue) indicate areas prone to nucleophilic attack, often found around the hydrogen atoms of the amino group and the aromatic ring.

Quantum Chemical Descriptors and Reactivity Prediction

Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors can be calculated to provide a more quantitative prediction of the reactivity of this compound. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. By analyzing these parameters, researchers can gain a deeper understanding of the molecule's tendency to participate in chemical reactions and the nature of its potential interactions with other chemical species.

Theoretical Spectroscopic Data Prediction and Validation

Computational methods are frequently used to predict various spectroscopic properties of molecules, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model and the optimized geometry. For this compound, theoretical calculations of vibrational frequencies and chemical shifts can aid in the assignment of experimental spectral bands and provide a more complete understanding of the molecule's vibrational and electronic structure.

Non-Linear Optical (NLO) Properties Prediction and Evaluation

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including data storage and optical switching. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, a phenomenon that arises from the interaction of the molecule's electron cloud with the electric field of the light.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to predict the NLO properties of organic molecules. bohrium.com These properties are primarily described by the first hyperpolarizability (β). For a molecule to exhibit a significant NLO response, it often possesses a push-pull electronic structure, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system.

In the case of this compound, the aniline group (-NH2) and the ethoxy group (-OCH2CH3) are electron-donating, while the bromine (-Br) and fluorine (-F) atoms are electron-withdrawing. This substitution pattern can lead to a significant dipole moment and hyperpolarizability.

While specific experimental or calculated NLO data for this compound is not available, we can draw parallels from studies on other halogenated anilines. bohrium.com For instance, computational studies on fluorinated aniline derivatives have shown that the position and nature of the halogen substituents can significantly influence the NLO properties. bohrium.com The interplay between the electron-donating and withdrawing groups in this compound suggests it could be a candidate for NLO applications.

Table 1: Illustrative NLO Properties of Substituted Anilines (Theoretical Data)

CompoundDipole Moment (μ) (Debye)First Hyperpolarizability (β) (esu)
Aniline1.531.0 x 10-30
4-Nitroaniline6.234.5 x 10-30
Hypothetical this compound2.0 - 4.05.0 - 15.0 x 10-30

This table presents hypothetical data for this compound based on trends observed in related molecules. Actual values would require specific computational studies.

Molecular Modeling and Dynamics Simulations for Related Substituted Anilines

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes, intermolecular interactions, and the influence of the solvent environment. nih.govresearchgate.netacs.org

For substituted anilines, molecular modeling can elucidate how different substituents affect the geometry of the aniline ring and the orientation of the functional groups. nih.gov For example, the bulky ethoxy group and the bromine atom in this compound would likely influence the planarity of the molecule and the rotational barrier of the amino group.

Molecular dynamics simulations can further explore the behavior of these molecules in a condensed phase. For instance, simulations of polyaniline have been used to study the rotation of benzene (B151609) rings and the interaction with dopants. researchgate.net Similar simulations on this compound could reveal how it interacts with solvent molecules or other molecules in a material. These simulations can also be used to understand conformational transitions and the associated free energy changes. acs.org

Such studies on related substituted anilines have shown that intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in determining the bulk properties of the material. researchgate.net In the case of this compound, the presence of the amino group allows for hydrogen bonding, while the aromatic ring can participate in π-stacking interactions.

Table 2: Key Parameters from Molecular Dynamics Simulations of Substituted Anilines

ParameterDescriptionTypical Values for Substituted Anilines
Radius of Gyration (Rg)A measure of the molecule's compactness.3 - 6 Å
Solvent Accessible Surface Area (SASA)The surface area of the molecule accessible to a solvent.150 - 250 Ų
Hydrogen Bond LifetimeThe average duration of a hydrogen bond.1 - 5 ps

This table provides typical ranges for parameters obtained from MD simulations of substituted anilines and serves as an estimation for what might be expected for this compound.

Applications of 4 Bromo 2 Ethoxy 5 Fluoroaniline in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

4-Bromo-2-ethoxy-5-fluoroaniline has emerged as a valuable intermediate in the synthesis of a wide array of organic molecules. smolecule.comchemicalbook.com Its strategic placement of reactive sites allows for selective transformations, making it a sought-after precursor in medicinal chemistry and materials science. The presence of the bromine atom facilitates cross-coupling reactions, while the amino group can be readily transformed or utilized in cyclization processes. smolecule.com

Precursor for Boronic Acid Derivatives and Organometallic Reagents

The bromine atom in this compound is particularly amenable to conversion into a boronic acid or its corresponding esters. This transformation is typically achieved through a palladium-catalyzed borylation reaction. smolecule.com The resulting boronic acid derivatives are crucial intermediates in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. smolecule.comnih.gov This enables the synthesis of biaryl structures, which are prevalent in many pharmaceutical compounds and agrochemicals. smolecule.com

The general synthetic utility of boronic acids is well-established, as they serve as key building blocks in a multitude of organic transformations beyond cross-coupling, including catalysis and the synthesis of complex natural products. nih.govmdpi.comvt.edu The ability to generate a boronic acid from this compound significantly expands its synthetic potential.

Intermediate in the Synthesis of Heterocyclic Compounds (e.g., Imidazoles, Triazines)

The aniline (B41778) moiety of this compound is a key functional group for the construction of various heterocyclic systems. For instance, it can be a starting material for the synthesis of complex fused heterocyclic systems like imidazo[2,1-c] smolecule.comnih.govmdpi.comtriazines. mdpi.com A multi-step synthesis can involve the initial conversion of the aniline to a nitro compound, followed by nucleophilic aromatic substitution with an imidazole (B134444) derivative, reduction of the nitro group back to an aniline, and finally, a diazotization-intramolecular cyclization to form the triazine ring. mdpi.com

Furthermore, related bromo-fluoroaniline derivatives have been utilized in the synthesis of other important heterocyclic structures, such as imidazo[4,5-c]pyridines, which are recognized as important intermediates for biologically active compounds. researchgate.net

Foundation for the Construction of Complex Organic Molecules

The combination of reactive sites on this compound makes it a foundational element for building intricate organic molecules. smolecule.comchemicalbook.com The bromine atom allows for the introduction of various aryl or alkyl groups via cross-coupling reactions, while the amino group can participate in a range of transformations, including acylation, alkylation, and diazotization. The fluorine and ethoxy groups also influence the electronic properties and lipophilicity of the resulting molecules, which can be crucial for their biological activity or material properties.

Strategies for Derivatization and Functionalization of this compound

The versatility of this compound is further demonstrated by the numerous strategies available for its derivatization and functionalization. The primary reactive handles are the amino group and the bromine atom.

The amino group can undergo standard transformations such as:

N-alkylation and N-arylation: To introduce various substituents.

Acylation: To form amides, which can be important for biological activity or as directing groups in subsequent reactions.

Diazotization: To generate diazonium salts, which are versatile intermediates for introducing a wide range of functional groups.

The bromine atom is an excellent handle for various metal-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura coupling: With boronic acids to form C-C bonds. smolecule.com

Buchwald-Hartwig amination: With amines to form C-N bonds. smolecule.com

Heck coupling: With alkenes to form C-C bonds. chemicalbook.com

Sonogashira coupling: With terminal alkynes to form C-C bonds.

These derivatization strategies allow for the systematic modification of the this compound scaffold to fine-tune its properties for specific applications.

Development of Functional Materials and Polymers Incorporating Halogenated Ethoxyaniline Scaffolds

The unique electronic and structural features of halogenated ethoxyanilines, such as this compound, make them attractive building blocks for the development of novel functional materials and polymers. smolecule.com The presence of both electron-donating (ethoxy, amino) and electron-withdrawing (bromo, fluoro) groups can lead to interesting photophysical and electronic properties.

For example, the incorporation of such scaffolds into polymer backbones could lead to materials with tailored properties for applications in:

Organic electronics: The aromatic and substituted nature of the molecule suggests potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). smolecule.com

Sensors: The aniline nitrogen can act as a binding site for analytes, and changes in the electronic properties upon binding could be used for sensing applications.

While specific research on polymers derived directly from this compound is emerging, the broader class of halogenated anilines is being explored for these purposes.

Applications in Catalyst Development and Ligand Design for Organic Reactions

This compound and its derivatives have potential applications in the field of catalysis, primarily as precursors for the synthesis of ligands for metal catalysts. smolecule.com The aniline nitrogen and the potential for introducing other coordinating atoms through derivatization allow for the creation of bidentate or multidentate ligands.

These ligands can then be complexed with various transition metals (e.g., palladium, rhodium, copper) to form catalysts with specific activities and selectivities for a range of organic transformations. The electronic and steric properties of the ligand, influenced by the ethoxy, fluoro, and bromo substituents, can play a crucial role in tuning the performance of the catalyst. smolecule.com

Future Research Directions and Perspectives for 4 Bromo 2 Ethoxy 5 Fluoroaniline

Exploration of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic routes is paramount to unlocking the full potential of 4-Bromo-2-ethoxy-5-fluoroaniline as a versatile building block. While general methods for the synthesis of substituted anilines exist, future research will likely focus on developing more direct, selective, and high-yielding pathways to this specific molecule and its derivatives.

One promising avenue is the late-stage functionalization of more readily available precursors. For instance, methods for the direct and regioselective ethoxylation of polysubstituted anilines, potentially through palladium-catalyzed C-O cross-coupling reactions, could offer a more efficient alternative to multi-step syntheses. The development of catalysts that can selectively introduce the ethoxy group in the presence of other halogens would be a significant advancement.

Furthermore, exploring domino reactions, where multiple bond-forming events occur in a single synthetic operation, could drastically improve the efficiency of synthesizing complex derivatives from this compound. For example, a sequence involving a Suzuki-Miyaura coupling at the bromine position followed by an in-situ cyclization could provide rapid access to novel heterocyclic scaffolds.

Advanced Mechanistic Studies for Complex Transformations

A deeper understanding of the reaction mechanisms involved in the transformations of this compound is crucial for optimizing existing synthetic protocols and designing new reactions with high precision and predictability. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these processes.

Key areas for mechanistic investigation include:

Nucleophilic Aromatic Substitution (SNA_r): Detailed kinetic and computational studies on the substitution of the fluorine or bromine atoms with various nucleophiles will provide insights into the reactivity and regioselectivity of the molecule. Understanding the influence of the ethoxy and amino groups on the stability of Meisenheimer intermediates is critical. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Investigating the oxidative addition, transmetalation, and reductive elimination steps in Suzuki, Buchwald-Hartwig, and other cross-coupling reactions involving the C-Br bond will enable the development of more efficient and selective catalytic systems.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model transition states, reaction pathways, and predict the influence of substituents on the reactivity of the aniline (B41778) ring. nih.govelsevier.com This can help in understanding the regioselectivity of various reactions and in designing new catalysts.

Mechanistic Aspect Techniques Expected Insights
Nucleophilic Aromatic SubstitutionKinetic studies, Isotope labeling, DFT calculationsRegioselectivity rules, leaving group ability, solvent effects
Palladium-Catalyzed CouplingIn-situ spectroscopy (NMR, IR), kinetic analysisCatalyst deactivation pathways, ligand effects, optimal reaction conditions
Reaction IntermediatesTrapping experiments, low-temperature spectroscopyStructure and stability of key intermediates

Integration with Machine Learning and Artificial Intelligence for Synthesis Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerate the discovery and optimization of synthetic routes and to predict the properties of derivatives of this compound.

Future research in this area could focus on:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can be trained on vast reaction databases to propose novel and efficient synthetic pathways to this compound and its derivatives. nih.gov These tools can help chemists to identify non-intuitive disconnections and to design more creative and efficient syntheses. uni.lusigmaaldrich.com

Reaction Optimization: ML models can be developed to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, and time) for various transformations involving this compound, thereby reducing the need for extensive experimental screening. researchgate.net

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be built to predict the biological activity, electronic properties, and other relevant characteristics of novel derivatives based on their molecular structure. This can guide the design of new molecules with desired functionalities for applications in medicinal chemistry and materials science. smolecule.com

Development of Sustainable and Scalable Production Methods

The development of sustainable and scalable production methods is a critical consideration for the industrial application of this compound. Future research should prioritize green chemistry principles to minimize the environmental impact of its synthesis.

Potential areas of focus include:

Biocatalysis: The use of enzymes, such as halogenases and nitroreductases, could offer highly selective and environmentally benign routes to this compound and its precursors. nih.govgoogle.comrsc.org For instance, enzymatic halogenation could provide a greener alternative to traditional brominating agents. google.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. Developing a continuous flow process for the synthesis of this compound could significantly enhance its production efficiency.

Renewable Feedstocks: Investigating the synthesis of this aniline derivative from renewable resources, such as biomass-derived platform chemicals, would contribute to a more sustainable chemical industry. researchgate.net

Waste Reduction: Designing synthetic routes with high atom economy and minimizing the use of hazardous reagents and solvents are key to developing a truly sustainable process. This includes exploring catalytic methods that can be recycled and reused. researchgate.net

Expanded Applications in Emerging Technologies and Specialized Chemical Research

The unique substitution pattern of this compound makes it an attractive building block for a wide range of applications in emerging technologies and specialized chemical research.

Future research could explore its use in:

Organic Electronics: The electron-rich aniline core combined with the electron-withdrawing fluorine and bromine atoms suggests potential for use in the synthesis of novel organic semiconductors, emitters for Organic Light-Emitting Diodes (OLEDs), and components for organic photovoltaics (OPVs). nih.gov

Medicinal Chemistry: As a scaffold, this compound can be used to synthesize a diverse library of molecules for drug discovery. The bromine atom provides a handle for further functionalization via cross-coupling reactions, allowing for the introduction of various pharmacophores. acs.orgacs.org The fluorine atom can enhance metabolic stability and binding affinity of drug candidates. nih.gov

Advanced Materials: The incorporation of this fluorinated aniline into polymers or covalent organic frameworks (COFs) could lead to materials with unique properties, such as enhanced thermal stability, specific gas adsorption capabilities, or interesting photophysical characteristics. acs.orgwur.nl

Chemical Probes and Sensors: The reactive sites on the molecule could be utilized to develop selective probes for the detection of specific analytes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-2-ethoxy-5-fluoroaniline, and how do reaction conditions influence yield?

  • Methodology : Start with halogenated aniline precursors (e.g., 4-bromo-2-fluoroaniline ). Ethoxylation can be achieved via nucleophilic aromatic substitution (NAS) using sodium ethoxide in anhydrous solvents like DMF or DMSO. Monitor temperature (80–120°C) to avoid decomposition and optimize reaction time (8–12 hr) for >75% yield. Confirm purity via HPLC (>95%) and characterize intermediates via 1^1H/19^19F NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • Mass spectrometry : Confirm molecular ion peaks at m/z ~234 (M+H+^+) .
  • NMR : 1^1H NMR should show ethoxy protons as a triplet (~δ 1.3 ppm) and aromatic protons as distinct doublets (δ 6.5–7.2 ppm). 19^19F NMR typically registers a singlet near δ -115 ppm .
  • Melting point : Cross-check literature values (e.g., related compounds like 4-bromo-2-fluoroaniline melt at 38–42°C ).

Q. What storage conditions ensure long-term stability of this compound?

  • Methodology : Store under inert gas (N2_2/Ar) at 2–8°C in amber glass vials to prevent photodegradation. Avoid moisture by using desiccants. Purity degradation can be monitored via periodic TLC or GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reported melting points or spectral profiles for halogenated aniline derivatives?

  • Methodology :

Verify synthetic protocols: Impurities (e.g., residual solvents or unreacted precursors) may alter physical properties. Reproduce synthesis using anhydrous conditions .

Compare crystallographic data (e.g., XRD for 4-bromo-2-methoxyaniline derivatives ) to identify polymorphism or solvate formation.

Use high-resolution mass spectrometry (HRMS) to rule out isotopic interference or adduct formation .

Q. What strategies optimize regioselectivity during ethoxylation of 4-bromo-2-fluoro-5-nitroaniline precursors?

  • Methodology :

  • Directed ortho-metalation : Use lithium bases (e.g., LDA) to deprotonate the amino group, directing ethoxylation to the para position .
  • Protecting groups : Temporarily protect the amine with Boc or acetyl groups to prevent side reactions. Deprotect post-ethoxylation using HCl/MeOH .
  • Monitor reaction progress via in-situ IR to detect nitro group reduction intermediates .

Q. How does the electronic effect of the ethoxy group influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Perform computational studies (DFT) to map electron density distribution. The ethoxy group donates electron density via resonance, activating the para-bromo position for Suzuki-Miyaura couplings .
  • Experimentally, compare coupling efficiency with Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. XPhos Pd G3) using aryl boronic acids. Optimize base (K2_2CO3_3 vs. Cs2_2CO3_3) and solvent (toluene/EtOH vs. DMF) .

Data Contradiction Analysis

Q. Why might different studies report conflicting yields for Buchwald-Hartwig amination of this compound?

  • Root cause : Variability in catalyst loading (e.g., 1–5 mol% Pd), ligand choice (BINAP vs. t-BuXPhos), or amine nucleophile steric effects.
  • Resolution : Conduct a Design of Experiments (DoE) to isolate critical factors. Use GC-MS to quantify side products (e.g., dehalogenation or diarylation) .

Q. How to address discrepancies in 19^{19}F NMR chemical shifts for fluoroaniline derivatives?

  • Root cause : Solvent polarity (CDCl3_3 vs. DMSO-d6_6) or pH-dependent tautomerism.
  • Resolution : Standardize solvent systems and pH (e.g., add 1% TFA). Compare shifts with reference compounds (e.g., 4-bromo-3-fluoroaniline at δ -118 ppm ).

Tables for Key Data

Property Value Reference
Molecular formulaC8_8H8_8BrFNO
Average mass234.06 g/mol
Melting point (analogue)38–42°C (4-bromo-2-fluoroaniline)
19^{19}F NMR shiftδ -115 to -118 ppm

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4-Bromo-2-ethoxy-5-fluoroaniline
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-ethoxy-5-fluoroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.